An In-depth Technical Guide to the Chemical Properties of 2-Chloroethyl Ethyl Ether
An In-depth Technical Guide to the Chemical Properties of 2-Chloroethyl Ethyl Ether
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloroethyl ethyl ether, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, synthesis, and analytical procedures, presenting quantitative data in structured tables and methodologies for key experimental protocols.
Chemical Identity and Physical Properties
2-Chloroethyl ethyl ether, with the CAS number 628-34-2, is a colorless liquid with a characteristic ether-like odor.[1] It is an organohalogen compound used as a reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]
Table 1: Physical and Chemical Properties of 2-Chloroethyl Ethyl Ether
| Property | Value | Reference |
| Molecular Formula | C4H9ClO | [1] |
| Molecular Weight | 108.57 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Ether-like | [1] |
| Density | 0.989 g/mL at 25 °C | |
| Melting Point | -60 °C | [2] |
| Boiling Point | 107 °C | |
| Flash Point | 6 °C (42.8 °F) - closed cup | |
| Refractive Index | 1.411 at 20 °C | |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
Synthesis of 2-Chloroethyl Ethyl Ether
The primary method for synthesizing 2-Chloroethyl ethyl ether is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
General Experimental Protocol: Williamson Ether Synthesis
The synthesis of 2-Chloroethyl ethyl ether is achieved by reacting sodium ethoxide with 1,2-dichloroethane (B1671644).
Materials:
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Sodium metal
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1,2-dichloroethane
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Anhydrous diethyl ether
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Distilled water
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Saturated sodium chloride solution
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Anhydrous magnesium sulfate
Procedure:
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Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which should be safely vented.
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Reaction: Once the sodium has completely reacted to form sodium ethoxide, cool the solution to room temperature. Slowly add a stoichiometric amount of 1,2-dichloroethane to the sodium ethoxide solution with stirring.
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Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
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Purification: Wash the organic layer sequentially with water and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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Distillation: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to obtain pure 2-Chloroethyl ethyl ether.
Diagram 1: Williamson Ether Synthesis of 2-Chloroethyl Ethyl Ether
Caption: Reaction scheme for the synthesis of 2-Chloroethyl ethyl ether.
Reactivity and Chemical Behavior
2-Chloroethyl ethyl ether is a reactive compound due to the presence of the chloro- group, which can undergo nucleophilic substitution reactions. It is incompatible with strong oxidizing agents and strong bases.[4]
Nucleophilic Substitution
The chlorine atom can be displaced by various nucleophiles, making it a useful intermediate for introducing the 2-ethoxyethyl group into other molecules.
Hydrolysis
Under certain conditions, 2-Chloroethyl ethyl ether can undergo hydrolysis, although it is generally slow. The presence of acids or bases can catalyze this process, leading to the formation of 2-ethoxyethanol (B86334) and hydrochloric acid.
Analytical Methods
The purity and identity of 2-Chloroethyl ethyl ether can be determined using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. A gas chromatograph separates the components of a mixture, and a mass spectrometer provides information about the molecular weight and fragmentation pattern of each component.
Typical GC-MS Parameters:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Carrier Gas: Helium.
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Injector Temperature: 250 °C.
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Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C).
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MS Detector: Electron Ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 2-Chloroethyl ethyl ether.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the two methylene (B1212753) groups of the chloroethyl moiety (two triplets).
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¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon atoms in the molecule.
Diagram 2: Analytical Workflow for 2-Chloroethyl Ethyl Ether
Caption: A typical workflow for the analysis of 2-Chloroethyl ethyl ether.
Safety and Handling
2-Chloroethyl ethyl ether is a flammable liquid and should be handled with appropriate safety precautions.[4] It is harmful if swallowed or inhaled and causes skin and eye irritation.[1]
Table 2: Safety Information for 2-Chloroethyl Ethyl Ether
| Hazard | Precaution |
| Flammability | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. |
| Toxicity | Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
This technical guide has summarized the key chemical properties, synthesis, and analytical methods for 2-Chloroethyl ethyl ether. The provided data and protocols are intended to be a valuable resource for researchers and professionals working with this compound. Adherence to proper safety procedures is paramount when handling this chemical.
